molecular formula C13H16N2O2 B085608 1-[(diethylamino)methyl]-1H-indole-2,3-dione CAS No. 13129-68-5

1-[(diethylamino)methyl]-1H-indole-2,3-dione

Cat. No. B085608
CAS RN: 13129-68-5
M. Wt: 232.28 g/mol
InChI Key: QMQBCPBUOZQQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(diethylamino)methyl]-1H-indole-2,3-dione, commonly known as DMT, is a naturally occurring psychedelic substance that has been used for centuries in traditional Amazonian shamanic practices. It is also found in various plants and animals, including the bark of certain trees, the seeds of certain grasses, and the skin of certain amphibians. DMT is known for its profound effects on consciousness, including altered states of perception, intense visual and auditory hallucinations, and spiritual experiences.

Mechanism of Action

DMT is believed to exert its effects on consciousness by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This binding triggers a cascade of neural activity that leads to altered perception, cognitive changes, and spiritual experiences.
Biochemical and Physiological Effects:
DMT has been shown to have a variety of biochemical and physiological effects on the body, including increased heart rate and blood pressure, dilation of the pupils, and changes in brain wave activity. It has also been shown to increase the release of certain neurotransmitters, including serotonin and dopamine, which may contribute to its effects on consciousness and mood.

Advantages and Limitations for Lab Experiments

DMT has several advantages for use in laboratory experiments, including its ability to induce profound changes in consciousness and its potential therapeutic applications. However, its use is limited by its legal status and the difficulty of obtaining it for research purposes.

Future Directions

There are many possible future directions for research on DMT, including further investigation of its therapeutic potential for the treatment of mental health disorders, exploration of its effects on consciousness and spirituality, and development of new synthetic analogs with potential medical applications. Additionally, research on the biological mechanisms underlying DMT's effects on the brain and body could lead to a better understanding of the neural basis of consciousness and mental health.

Synthesis Methods

DMT can be synthesized in a laboratory setting using a variety of methods, including the reduction of indole-3-acetic acid, the reaction of indole-3-acetaldehyde with N,N-diethylamine, and the reaction of indole-3-acetone with N,N-diethylamine. The most common method involves the reaction of indole-3-acetic acid with N,N-diethylamine and trifluoroacetic anhydride to yield DMT.

Scientific Research Applications

DMT has been the subject of scientific research for decades, with studies focusing on its effects on consciousness, spirituality, and mental health. Research has shown that DMT can induce profound mystical experiences, alter perception and cognition, and have therapeutic potential for the treatment of depression, anxiety, and addiction.

properties

CAS RN

13129-68-5

Product Name

1-[(diethylamino)methyl]-1H-indole-2,3-dione

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

1-(diethylaminomethyl)indole-2,3-dione

InChI

InChI=1S/C13H16N2O2/c1-3-14(4-2)9-15-11-8-6-5-7-10(11)12(16)13(15)17/h5-8H,3-4,9H2,1-2H3

InChI Key

QMQBCPBUOZQQAY-UHFFFAOYSA-N

SMILES

CCN(CC)CN1C2=CC=CC=C2C(=O)C1=O

Canonical SMILES

CCN(CC)CN1C2=CC=CC=C2C(=O)C1=O

Other CAS RN

13129-68-5

synonyms

1H-Indole-2,3-dione, 1-(diethylamino)methyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.